Piperonyl Methoxyethyl Ether-d3
Description
Piperonyl Methoxyethyl Ether-d3 (CAS: Not provided; Catalog No.: CPR490477) is a deuterated analog of Piperonyl Methoxyethyl Ether (CAS: 87437-42-1). Its structure comprises a piperonyl group (3,4-methylenedioxybenzyl) linked to a methoxyethyl ether chain, with three deuterium atoms replacing hydrogens, likely at the methoxyethyl moiety . This compound is primarily used as an analytical reference standard in mass spectrometry and chromatography due to its isotopic labeling, which enhances detection accuracy in pesticide residue analysis and metabolic studies .
Properties
Molecular Formula |
C₁₁H₁₁D₃O₄ |
|---|---|
Molecular Weight |
213.24 |
Synonyms |
5-[(2-Methoxyethoxy)methyl]-1,3-benzodioxole-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperonyl Butoxide-d9
Structure: Piperonyl Butoxide-d9 (CAS: 1329834-53-8) features a butyl diethylene glycol ether chain attached to the piperonyl group, with nine deuterium atoms. Its molecular formula is C19H21D9O5, compared to Piperonyl Methoxyethyl Ether-d3’s shorter methoxyethyl chain (C??H??D3O??) . Applications: Both compounds serve as internal standards. However, Piperonyl Butoxide-d9 is specifically used in quantifying its non-deuterated parent compound, a widely used insecticide synergist . Functional Differences: The longer butyl diethylene glycol chain in Piperonyl Butoxide-d9 increases hydrophobicity, leading to slower elution in chromatography compared to the methoxyethyl variant .
Piperonyl Butoxide
Structure: Piperonyl Butoxide (CAS: 52-51-7; C19H30O5) lacks deuterium and has a butyl diethylene glycol ether chain. It is a methylenedioxyphenyl (MDP) derivative, known for inhibiting insect cytochrome P450 enzymes, enhancing pyrethrin toxicity . Toxicity: Chronic exposure induces liver hypertrophy and smooth endoplasmic reticulum proliferation in rats, with dual-phase effects (acute inhibition followed by enzyme induction) . This compound’s toxicity profile is unstudied but likely milder due to its analytical use in trace quantities .
Piperonyl Chloride
Structure : Piperonyl Chloride (CAS: 20850-43-5; C8H7ClO2) is a reactive precursor with a chloromethyl group instead of an ether chain. It is used to synthesize piperonyl ethers via nucleophilic substitution .
Reactivity : The chloride group confers higher reactivity, making it unsuitable for direct application but critical in synthesizing Piperonyl Methoxyethyl Ether and derivatives .
Structure-Activity Relationships (SAR) and Pharmacokinetics
- Deuterium Effects : Isotopic substitution in deuterated analogs minimally alters chemical activity but improves metabolic stability, reducing interference in analytical quantification .
- Spatial Conformation : Analogous to YM155 analogs (), the orientation of substituents on the piperonyl backbone influences binding to target proteins. For example, para-position hydrogen acceptors (e.g., nitrogen in MDP derivatives) enhance synergist activity .
Data Table: Key Comparative Properties
| Compound | Molecular Formula | CAS Number | Key Structural Feature | Primary Application | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | C??H??D3O?? | Not provided | Methoxyethyl ether, 3 deuteriums | Analytical standard | Not studied |
| Piperonyl Butoxide-d9 | C19H21D9O5 | 1329834-53-8 | Butyl diethylene glycol ether, 9 D | Insecticide residue analysis | Assumed similar to parent |
| Piperonyl Butoxide | C19H30O5 | 52-51-7 | Butyl diethylene glycol ether | Insecticide synergist | Liver enzyme modulation |
| Piperonyl Chloride | C8H7ClO2 | 20850-43-5 | Chloromethyl group | Synthesis precursor | Highly reactive |
Research Findings and Contradictions
- Enzyme Modulation: Piperonyl Butoxide initially inhibits cytochrome P450 but induces enzyme proliferation after chronic exposure .
- Analytical Utility: Deuterated compounds like this compound eliminate matrix effects in LC-MS/MS, offering superior precision over non-deuterated versions .
- Synergist Efficacy : Piperonyl Butoxide’s efficacy depends on the MDP group’s presence and ether chain length; shorter chains (methoxyethyl) may reduce persistence in environmental matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
